(1S,2S)-2-Trifluoromethyl-cyclohexanol
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Overview
Description
(1S,2S)-2-Trifluoromethyl-cyclohexanol is a chiral compound characterized by the presence of a trifluoromethyl group attached to a cyclohexanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Trifluoromethyl-cyclohexanol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of 2-trifluoromethyl-cyclohexanone using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes for the enantioselective reduction of 2-trifluoromethyl-cyclohexanone is also explored to achieve high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Trifluoromethyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-trifluoromethyl-cyclohexanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Reduction of the compound can yield 2-trifluoromethyl-cyclohexane using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products:
Oxidation: 2-Trifluoromethyl-cyclohexanone.
Reduction: 2-Trifluoromethyl-cyclohexane.
Substitution: 2-Trifluoromethyl-cyclohexyl chloride or bromide.
Scientific Research Applications
(1S,2S)-2-Trifluoromethyl-cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals with fluorinated motifs.
Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of the trifluoromethyl group
Mechanism of Action
The mechanism by which (1S,2S)-2-Trifluoromethyl-cyclohexanol exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Trifluoromethyl-cyclohexanone: Similar structure but lacks the hydroxyl group.
2-Trifluoromethyl-cyclohexane: Similar structure but lacks both the hydroxyl and ketone groups.
2-Fluorocyclohexanol: Contains a single fluorine atom instead of a trifluoromethyl group.
Uniqueness: (1S,2S)-2-Trifluoromethyl-cyclohexanol is unique due to its chiral nature and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable compound in various applications .
Properties
IUPAC Name |
(1S,2S)-2-(trifluoromethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h5-6,11H,1-4H2/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAGPUHWVOHHTP-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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